molecular formula C12H16O3 B1319606 4-(Butoxymethyl)benzoic acid CAS No. 89326-75-0

4-(Butoxymethyl)benzoic acid

Cat. No.: B1319606
CAS No.: 89326-75-0
M. Wt: 208.25 g/mol
InChI Key: FEPGKHZMVPLZTI-UHFFFAOYSA-N
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Description

Evolution of Benzoic Acid Derivatives in Organic Synthesis

The journey of benzoic acid and its derivatives began with its isolation from gum benzoin (B196080) in the 16th century. wikipedia.org Early industrial production involved harsh methods, but the development of catalytic oxidation of toluene (B28343) provided a more environmentally benign and efficient route. wikipedia.org The versatility of benzoic acid stems from the reactivity of both its carboxylic acid group and the aromatic ring. The carboxyl group can undergo esterification, amidation, and reduction, while the aromatic ring is subject to electrophilic substitution reactions like nitration and halogenation. iitk.ac.inturito.com

Historically, the functionalization of the benzene (B151609) ring was governed by classical electrophilic aromatic substitution, with the carboxyl group acting as a meta-director. wikipedia.org However, modern synthetic methodologies, including transition-metal-catalyzed cross-coupling and C-H activation, have revolutionized the synthesis of benzoic acid derivatives. nih.gov These advanced techniques allow for precise functionalization at positions that are not easily accessible through traditional methods, enabling the creation of highly complex and targeted molecules.

Structural Features and Unique Reactivity of 4-(Butoxymethyl)benzoic Acid within Aromatic Carboxylic Acid Systems

The carboxylic acid group is an electron-withdrawing group and deactivates the aromatic ring towards electrophilic attack. wikipedia.orgucalgary.ca Conversely, the ether oxygen in the butoxymethyl group has lone pairs of electrons that can be donated to the aromatic ring through resonance, acting as an activating group. ucalgary.ca The interplay of these electronic effects, along with the steric bulk of the butoxy group, defines the reactivity of the molecule.

A plausible synthetic route for this compound involves a two-step process starting from 4-(bromomethyl)benzoic acid. This process would likely involve a nucleophilic substitution reaction where a butoxide anion displaces the bromide ion. A similar method is used for the synthesis of 4-(methoxymethyl)benzoic acid. rsc.org

The reactivity of this compound is characterized by reactions at three main sites:

The Carboxylic Acid Group: Can undergo esterification with alcohols, or reduction to form the corresponding benzyl (B1604629) alcohol.

The Aromatic Ring: Subject to electrophilic substitution, with the position of substitution directed by the combined electronic effects of the existing substituents.

The Ether Linkage: The benzylic ether can be cleaved under specific conditions, and the methylene (B1212753) group adjacent to the oxygen offers a potential site for radical reactions.

Table 1: Physicochemical Properties of Benzoic Acid and a Selected Derivative

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Solubility
Benzoic Acid C₇H₆O₂ 122.12 122.4 Sparingly soluble in cold water, soluble in hot water and organic solvents. wikipedia.orgiitk.ac.inturito.com

Table 2: Expected Spectroscopic Data for this compound

Spectroscopy Expected Signals
¹H NMR - Signals in the aromatic region (approx. 7.2-8.1 ppm) showing a para-substitution pattern.- A singlet for the benzylic methylene protons (-CH₂O-) (approx. 4.5 ppm).- Signals for the butyl group protons (-OCH₂CH₂CH₂CH₃) (approx. 0.9-3.6 ppm).- A broad singlet for the carboxylic acid proton (-COOH) (typically >10 ppm). rsc.org
¹³C NMR - A signal for the carboxylic carbon (approx. 170 ppm).- Signals for the aromatic carbons, including the ipso-carbons attached to the substituents.- Signals for the benzylic methylene carbon and the carbons of the butyl group. rsc.orgresearchgate.net

| IR | - A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (approx. 1700 cm⁻¹).- A C-O-C stretch from the ether linkage (approx. 1100 cm⁻¹). rsc.org |

Current Research Trajectories and Future Outlooks in Functionalized Benzoic Acids

The field of functionalized benzoic acids is dynamic, with research extending into materials science and medicinal chemistry. Ether-substituted benzoic acids, including structures analogous to this compound, are being explored as building blocks for advanced materials and as potential therapeutic agents.

In materials science, functionalized benzoic acids are used as ligands to create metal-organic frameworks (MOFs) and to modify the surface of nanoparticles. rsc.org The carboxylate group can coordinate with metal ions, while the functional tail, such as a butoxymethyl group, can tune the properties of the resulting material, for instance, by altering its hydrophobicity or porosity. rsc.orgmdpi.com

In medicinal chemistry, the benzoic acid scaffold is a common feature in many drugs. The introduction of ether side chains can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Research into ether-substituted benzoic acids includes the design of prodrugs and the exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy. For example, derivatives of 4-(methoxymethyl)benzoic acid have been investigated for their potential in treating ischemic diseases.

The future of functionalized benzoic acids will likely involve the development of more sophisticated synthetic methods to create novel structures with highly specific functions. This includes the use of biocatalysis and flow chemistry for more sustainable and efficient production. Furthermore, the continued exploration of these compounds as components in smart materials, targeted drug delivery systems, and new therapeutic agents remains a promising area of research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(butoxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-3-8-15-9-10-4-6-11(7-5-10)12(13)14/h4-7H,2-3,8-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPGKHZMVPLZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596028
Record name 4-(Butoxymethyl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89326-75-0
Record name 4-(Butoxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Butoxymethyl Benzoic Acid and Its Analogues

Precursor Synthesis and Functional Group Interconversion

The synthesis of 4-(butoxymethyl)benzoic acid often commences with the preparation of key precursors, which are subsequently modified to introduce the desired butoxymethyl moiety. This section details the synthesis of essential halogenated and hydroxylated benzoic acid intermediates.

Preparation of Halogenated Benzoic Acid Intermediates (e.g., 4-Bromomethylbenzoic Acid) via Radical Halogenation

A primary and well-established route to facilitate the introduction of the alkoxymethyl group is through a halogenated intermediate. 4-(Bromomethyl)benzoic acid is a versatile precursor, readily synthesized from the commercially available 4-methylbenzoic acid (p-toluic acid). The most common method for this transformation is a free radical bromination of the benzylic methyl group.

This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN) acs.orgpatsnap.com. The reaction is generally performed under reflux in a suitable solvent, often a non-polar one like carbon tetrachloride or chlorobenzene (B131634) acs.orgpatsnap.com. The mechanism proceeds via a free radical chain reaction, where the initiator generates bromine radicals from NBS, which then abstract a hydrogen atom from the methyl group of 4-methylbenzoic acid. The resulting benzylic radical reacts with another molecule of NBS to yield the desired 4-(bromomethyl)benzoic acid and a succinimidyl radical, which continues the chain.

ReactantReagentInitiatorSolventReaction TimeYield (%)Melting Point (°C)Reference
4-Methylbenzoic acidN-Bromosuccinimide (NBS)Benzoyl PeroxideChlorobenzene1 hour50-60226-228 researchgate.net
4-Methylbenzoic acidN-Bromosuccinimide (NBS)Benzoyl PeroxideCarbon TetrachlorideNot SpecifiedNot SpecifiedNot Specified acs.org

This table presents typical reaction conditions and outcomes for the radical bromination of 4-methylbenzoic acid.

Alkylation of 4-Hydroxybenzoic Acid Derivatives

An alternative strategy for the synthesis of 4-(alkoxymethyl)benzoic acid analogues involves the alkylation of 4-hydroxybenzoic acid or its esters. This approach is particularly useful for preparing derivatives where the oxygen atom is directly attached to the aromatic ring. While direct butoxymethylation of the phenolic hydroxyl group of 4-hydroxybenzoic acid to form an ether linkage at that position is a distinct transformation from the target compound's structure (where the ether is on a benzylic carbon), the alkylation of the carboxyl group or modification of the phenolic group are relevant functional group interconversions in the broader context of synthesizing benzoic acid derivatives.

A general method for the O-alkylation of 4-hydroxybenzoic acid involves its reaction with an alkyl halide in the presence of a base. For instance, 4-n-alkoxybenzoic acids can be synthesized by refluxing 4-hydroxybenzoic acid with the corresponding alkyl halide and potassium hydroxide (B78521) in methanol (B129727). This is followed by hydrolysis of any ester that may have formed.

ReactantAlkylating AgentBaseSolventReaction TimeProductReference
4-Hydroxybenzoic acidAlkyl halideKOHMethanol3-4 hours4-n-Alkoxybenzoic acid sigmaaldrich.com
Methyl 4-hydroxybenzoate1-BromononaneNot SpecifiedNot SpecifiedNot Specified4-(Nonyloxy)benzoic acid rsc.org
Methyl 4-hydroxybenzoate1-BromotetradecaneNot SpecifiedNot SpecifiedNot Specified4-(Tetradecyloxy)benzoic acid rsc.org

This table illustrates general conditions for the alkylation of 4-hydroxybenzoic acid and its methyl ester.

Etherification Strategies for Butoxymethyl Moiety Introduction

The introduction of the butoxymethyl group onto the benzoic acid scaffold is the key step in the synthesis of the target molecule. This is typically achieved through etherification reactions, with the choice of method depending on the available precursor.

Nucleophilic Substitution Reactions (e.g., Reaction of 4-Bromomethylbenzoic Acid with Alkoxides)

The most direct route to this compound involves the nucleophilic substitution of a halogen atom in a precursor like 4-(bromomethyl)benzoic acid with a butoxide nucleophile. This reaction generally proceeds via an SN2 mechanism, where the alkoxide attacks the electrophilic benzylic carbon, displacing the bromide ion.

The butoxide can be generated in situ by reacting butanol with a strong base such as sodium hydride or potassium hydroxide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to facilitate the dissolution of the reagents and promote the SN2 pathway. The carboxylic acid group in 4-(bromomethyl)benzoic acid is often protected as an ester during this step to prevent unwanted side reactions with the base, followed by a final hydrolysis step to yield the desired product. An analogous synthesis of 4-methoxymethylbenzoic acid from 4-bromomethylbenzoic acid using potassium hydroxide in methanol has been reported with yields of 50-70% researchgate.net.

SubstrateNucleophile SourceBaseSolventProductYield (%)Reference
4-Bromomethylbenzoic acidMethanolKOHMethanol4-Methoxymethylbenzoic acid50-70 researchgate.net

This table provides an example of a nucleophilic substitution reaction to form an alkoxymethylbenzoic acid.

Williamson Ether Synthesis and Mitsunobu Reaction Analogues for Phenoxymethyl (B101242) Derivatives

For the synthesis of analogues where an oxygen atom is linked directly to the aromatic ring, such as 4-(phenoxymethyl)benzoic acid derivatives, the Williamson ether synthesis and the Mitsunobu reaction are powerful and widely used methodologies.

The Williamson ether synthesis involves the reaction of a phenoxide with an alkyl halide. In the context of synthesizing 4-(phenoxymethyl)benzoic acid analogues, this would typically involve reacting a salt of 4-hydroxybenzoic acid (acting as the phenoxide) with a benzyl (B1604629) halide derivative. The reaction is generally carried out in the presence of a base like sodium hydride or potassium carbonate in a polar aprotic solvent nih.gov.

The Mitsunobu reaction provides an alternative and often milder method for ether synthesis. This reaction allows for the coupling of an alcohol with a pronucleophile, which is typically a carboxylic acid or a phenol, in the presence of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) researchgate.netacs.orgorganic-chemistry.org. For the synthesis of 4-(phenoxymethyl)benzoic acid analogues, this could involve the reaction of 4-hydroxybenzoic acid with a benzyl alcohol derivative under Mitsunobu conditions. A key feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol's stereocenter, which is a crucial consideration in the synthesis of chiral molecules organic-chemistry.org.

ReactionSubstratesReagentsKey FeaturesReference
Williamson Ether SynthesisPhenol, Alkyl HalideBase (e.g., NaH, K₂CO₃)SN2 mechanism, versatile for many ethers. nih.gov
Mitsunobu ReactionAlcohol, Pronucleophile (e.g., Phenol)PPh₃, DEAD/DIADMild conditions, inversion of stereochemistry. researchgate.netacs.orgorganic-chemistry.org

This table summarizes the key aspects of the Williamson ether synthesis and the Mitsunobu reaction for preparing phenoxymethyl derivatives.

Catalytic Routes to this compound Scaffold

While the previously described methods are robust, the development of catalytic routes for the synthesis of this compound and its analogues is a highly desirable goal, offering potential advantages in terms of atom economy, efficiency, and environmental impact. Direct catalytic C-H functionalization and catalytic etherification of benzylic alcohols represent promising avenues.

Recent advances in transition-metal catalysis have enabled the direct functionalization of C-H bonds. For instance, palladium-catalyzed C-H acyloxylation of toluene (B28343) derivatives has been developed for the synthesis of benzyl esters rsc.org. While not a direct route to ethers, this demonstrates the feasibility of activating the benzylic C-H bond. A hypothetical catalytic route to this compound could involve a transition-metal-catalyzed C-H activation of 4-methylbenzoic acid followed by coupling with butanol or a butoxide source. Rhodium researchgate.netnih.govnih.gov and copper google.com catalysts have also shown promise in C-H functionalization reactions of benzoic acid derivatives, although typically at the ortho position directed by the carboxyl group. A direct catalytic alkoxymethylation at the benzylic position of 4-methylbenzoic acid remains a challenging but attractive synthetic goal.

Another potential catalytic strategy involves the etherification of 4-(hydroxymethyl)benzoic acid with butanol. 4-(Hydroxymethyl)benzoic acid can be synthesized via the oxidation of p-xylene (B151628) acs.org. The catalytic etherification of benzyl alcohols has been explored using various catalysts, including iron chlorides nih.govorganic-chemistry.org and systems that proceed via carbocation intermediates. A direct, acid-catalyzed etherification of 4-(hydroxymethyl)benzoic acid with butanol could provide a more atom-economical route to the target compound compared to multi-step sequences involving halogenated intermediates.

While specific catalytic methods for the direct synthesis of this compound are not yet well-established in the literature, the ongoing development in the field of C-H activation and catalytic etherification suggests that such routes may become viable in the future.

Diels-Alder Cycloaddition Reactions with Furanic Precursors

The synthesis of 4-(alkoxymethyl)benzoic acids, including this compound, heavily relies on the formation of the core aromatic ring from biomass-derived precursors. nih.gov A key strategy involves a tandem Diels-Alder reaction and subsequent dehydration using furanic compounds. osti.gov This approach is a cornerstone of converting renewable biomass into valuable aromatic chemicals. nih.govnih.gov

Hydrolysis of Ester Intermediates

The Diels-Alder and dehydration sequence typically yields an ester, such as methyl 4-(butoxymethyl)benzoate. To obtain the target this compound, a final hydrolysis step is required. Ester hydrolysis is a fundamental organic reaction that can be carried out in either acidic or basic conditions. quora.com

In a typical laboratory procedure for a similar compound, the methyl ester is heated under reflux with a base, such as sodium hydroxide (NaOH), dissolved in a mixture of water and an alcohol like methanol. chemspider.com During this process, the hydroxide ion attacks the carbonyl carbon of the ester, leading to the cleavage of the acyl-oxygen bond and formation of a carboxylate salt (e.g., sodium 4-(butoxymethyl)benzoate) and methanol. stackexchange.com After the reaction is complete and the mixture has cooled, the addition of a strong acid, like concentrated hydrochloric acid (HCl), protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution. chemspider.com The solid product can then be isolated through filtration and washed with water to remove any remaining salts. chemspider.com This method is highly efficient, with reported yields for analogous reactions reaching 95% or higher. chemspider.com

Process Optimization and Reaction Monitoring in Synthetic Protocols

Real-time Spectroscopic and Chromatographic Techniques

To optimize the synthesis of this compound and ensure high yield and purity, robust process monitoring is essential. Process Analytical Technology (PAT) plays a crucial role in understanding reaction kinetics and identifying intermediates or impurities in real-time. nih.gov Among various techniques, High-Performance Liquid Chromatography (HPLC) is a primary tool for monitoring the progress of the synthesis. rsc.org

A compact HPLC system can be co-located with the reaction vessel, allowing for automated, unattended sampling and immediate analysis of the reaction mixture. rsc.orgresearchgate.net In the synthesis of this compound, a reverse-phase HPLC method would be employed to separate the components based on polarity. sielc.comekb.eg This allows for the simultaneous quantification of the furanic starting material, the intermediate ester, and the final benzoic acid product. rsc.org By tracking the concentration of these species over time, a detailed reaction profile can be generated. This data is invaluable for studying reaction mechanisms and kinetics, identifying the formation of side products, and determining the optimal endpoint for the reaction to maximize the yield of the desired product. caltech.edursc.org

Elucidation of Reaction Mechanisms and Kinetics in Derivatization of 4 Butoxymethyl Benzoic Acid

Mechanistic Investigations of Etherification Reactions

The synthesis of 4-(butoxymethyl)benzoic acid from its precursor, 4-(hydroxymethyl)benzoic acid, is a critical derivatization process that involves the formation of an ether linkage. This transformation is typically achieved through etherification reactions, the mechanisms of which are governed by the principles of nucleophilic substitution. The specific pathway, reaction rate, and product yield are highly dependent on the reaction conditions, including the choice of reagents, solvents, and catalysts.

Nucleophilic Substitution (SN1/SN2) Pathways and Stereochemical Considerations

The etherification of 4-(hydroxymethyl)benzoic acid, a benzylic alcohol, can proceed through either a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2) pathway. The operative mechanism is dictated by the reaction conditions.

The SN1 pathway involves a two-step mechanism. In the presence of a strong acid catalyst, the hydroxyl group of the benzylic alcohol is protonated, forming a good leaving group (water). The subsequent departure of the water molecule generates a resonance-stabilized benzylic carbocation. This carbocation is relatively stable due to the delocalization of the positive charge over the benzene (B151609) ring. In the final step, a nucleophile, such as butanol, attacks the carbocation to form the ether product. This pathway is favored for benzylic alcohols because of the stability of the carbocation intermediate. organic-chemistry.org

The SN2 pathway is a single-step concerted mechanism. For this pathway to be effective, the hydroxyl group must first be converted into a better leaving group, for example, by reacting it with tosyl chloride to form a tosylate. A strong nucleophile, such as sodium butoxide, can then attack the electrophilic benzylic carbon, displacing the leaving group in a single step. This mechanism involves a backside attack by the nucleophile.

Stereochemical Considerations: While 4-(hydroxymethyl)benzoic acid is an achiral molecule, the stereochemical outcomes of SN1 and SN2 reactions are a fundamental consideration.

SN1: If the reaction were to proceed at a chiral center, the planar carbocation intermediate could be attacked by the nucleophile from either face, typically leading to a racemic mixture of enantiomers.

SN2: This mechanism proceeds with an inversion of stereochemistry at the reaction center, as the nucleophile attacks from the side opposite to the leaving group.

The choice between these pathways can be influenced by factors such as the stability of the potential carbocation and the steric hindrance at the reaction site.

Role of Solvent and Basicity in Nucleophilic Substitution

The solvent plays a crucial role in nucleophilic substitution reactions by stabilizing reactants, intermediates, and transition states. The choice of solvent can significantly influence whether the reaction proceeds via an SN1 or SN2 mechanism.

Polar Protic Solvents (e.g., water, alcohols): These solvents can form hydrogen bonds and are effective at solvating both cations and anions. They are particularly adept at stabilizing the carbocation intermediate and the leaving group in an SN1 reaction, thus accelerating this pathway.

Polar Aprotic Solvents (e.g., acetone, DMSO, propylene (B89431) carbonate): These solvents possess dipoles but lack acidic protons. They can solvate cations but are less effective at solvating anions. This leaves the nucleophile relatively "bare" and more reactive, which favors the SN2 mechanism. For instance, iron(III) chloride-catalyzed etherification of benzyl (B1604629) alcohols has been successfully carried out in propylene carbonate, a green and recyclable solvent. nih.gov

The basicity of the reaction medium and the nucleophile is another critical factor. A high concentration of a strong, unhindered nucleophile (e.g., butoxide) favors the bimolecular SN2 pathway. Conversely, conditions that use a weak nucleophile (e.g., butanol) and promote the formation of a carbocation, such as the use of a strong acid catalyst, favor the SN1 pathway. Studies on other acid-catalyzed reactions, such as esterification, have shown that low solvent basicity can lead to enhanced reaction rates. researchgate.netdocumentsdelivered.com In some methods for benzylic etherification, dimethyl sulfoxide (B87167) (DMSO) can act as a catalyst in methanol (B129727) or ethanol, proceeding via a carbocation intermediate. organic-chemistry.org

Table 1: Influence of Reaction Conditions on Etherification Pathways
FactorFavors SN1 PathwayFavors SN2 Pathway
Substrate Benzylic, Tertiary (stable carbocation)Primary, less hindered
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., RO⁻, RS⁻)
Solvent Polar Protic (e.g., Methanol, Water)Polar Aprotic (e.g., DMSO, Acetone)
Leaving Group Good (e.g., -OH₂⁺, -OTs)Good (e.g., -OTs, -Br, -I)

Catalytic Reaction Mechanisms

While direct etherification is a primary method for derivatization, understanding the catalytic synthesis of precursors like 4-(hydroxymethyl)benzoic acid provides crucial context. Advanced catalytic systems, particularly those involving Lewis acids, are pivotal in developing sustainable routes from biomass-derived feedstocks.

Diels-Alder Cycloaddition Mechanisms (e.g., Sn-BEA catalyzed formation of 4-(hydroxymethyl)benzoic acid)

A sustainable route for producing 4-(hydroxymethyl)benzoic acid (HMBA), a direct precursor to this compound, involves the reaction of 5-(hydroxymethyl)furoic acid (HMFA) with ethylene (B1197577). researchgate.net Both reactants can be derived from biomass. This process is effectively catalyzed by tin-containing beta zeolite (Sn-BEA).

The core mechanism involves two key steps:

Diels-Alder Cycloaddition: The reaction proceeds via a [4+2] cycloaddition where HMFA acts as the diene and ethylene serves as the dienophile. This step is the rate-limiting part of the process. researchgate.net

Dehydration: The resulting bicyclic adduct undergoes a Lewis acid-catalyzed dehydration, leading to the aromatization of the ring and the formation of HMBA.

Density functional theory (DFT) calculations have shown that there are several possible pathways for the initial cycloaddition on the Sn-BEA catalyst. The preferred pathway begins with the binding of HMFA to the tin active site through its carbonyl oxygen. This specific binding configuration maximizes the electrostatic interactions between the substrates and the catalyst in the transition state. researchgate.net

Lewis Acid Catalysis Principles and Active Site Interactions

Lewis acid catalysis is a cornerstone of modern organic synthesis, utilizing electron-pair acceptors to activate substrates. wikipedia.orgyoutube.com In the context of zeolite catalysts like Sn-BEA, the tetrahedrally coordinated Sn(IV) atoms substituted into the silica (B1680970) framework act as the Lewis acid active sites. rsc.org

Principles of Catalysis: A Lewis acid catalyst functions by coordinating to a Lewis basic site on a substrate, typically a heteroatom with lone pairs like oxygen or nitrogen. wikipedia.org This coordination withdraws electron density from the substrate, making it more electrophilic and thus more susceptible to nucleophilic attack or other transformations. In the Sn-BEA catalyzed synthesis of HMBA, the Sn(IV) center acts as the Lewis acid. researchgate.net

Active Site Interactions: The Sn(IV) active site in the Sn-BEA zeolite interacts directly with the carbonyl oxygen of the 5-(hydroxymethyl)furoic acid (HMFA). This interaction is crucial for catalysis. By complexing with the carbonyl group, the Sn site polarizes the molecule and lowers the energy of the transition state for the Diels-Alder reaction. researchgate.net This stabilization facilitates the cycloaddition with ethylene. The open coordination sphere of the framework-substituted tin atoms allows for efficient interaction with the substrate molecules. researchgate.net

Energy Decomposition Analysis (EDA) in Catalyst-Substrate Systems

Energy Decomposition Analysis (EDA) is a powerful computational method used to dissect the interaction energy between molecular fragments into physically meaningful components. rsc.org This analysis provides deep insights into the nature of the chemical bonds and non-covalent interactions that drive catalytic processes. The total interaction energy (ΔE_int) is typically broken down into terms such as:

Electrostatic Energy (ΔE_elec): The classical electrostatic interaction between the unperturbed charge distributions of the fragments.

Pauli Repulsion (ΔE_Pauli): The destabilizing energy arising from the repulsion between electrons of like spin as required by the Pauli exclusion principle.

Orbital Interaction (ΔE_orb): The stabilizing energy from the mixing of occupied and unoccupied orbitals of the interacting fragments, which includes charge transfer and polarization.

In the Sn-BEA catalyzed Diels-Alder reaction, EDA calculations revealed that the stabilization of the transition state is predominantly electrostatic in nature. researchgate.net The Lewis acidic Sn site stabilizes the transition state by maximizing electrostatic interactions, rather than by facilitating significant charge transfer between the HMFA and ethylene molecules. researchgate.net This finding highlights the specific role of the catalyst in lowering the activation barrier for the reaction.

Table 2: Representative Components of Energy Decomposition Analysis (EDA) for a Catalyst-Substrate Interaction
Energy ComponentDescriptionTypical Contribution
ΔE_elec (Electrostatic) Coulombic attraction/repulsion between fragments.Strongly Stabilizing (Attractive)
ΔE_Pauli (Pauli Repulsion) Steric repulsion between filled orbitals.Strongly Destabilizing (Repulsive)
ΔE_orb (Orbital Interaction) Stabilization from orbital mixing (charge transfer, polarization).Stabilizing (Attractive)
ΔE_disp (Dispersion) Stabilization from electron correlation effects.Weakly to Moderately Stabilizing
ΔE_int (Total Interaction) Sum of all components (ΔE_elec + ΔE_Pauli + ΔE_orb + ΔE_disp).Overall Stabilizing (Attractive)

Substituent Effects and Quantitative Structure-Reactivity Relationships

The reactivity of the carboxylic acid functional group and the aromatic ring in this compound is significantly influenced by the electronic properties of the butoxymethyl substituent. Understanding these effects is crucial for predicting and controlling the outcomes of derivatization reactions. Quantitative structure-reactivity relationships (QSRRs) provide a framework for this analysis, with the Hammett equation being a cornerstone methodology for aromatic systems.

The Hammett equation is a linear free-energy relationship that quantifies the impact of meta- or para-substituents on the reactivity of a benzene derivative in a given reaction. dnu.dp.uawikipedia.org It is expressed as:

For reaction rates: log(k/k₀) = σρ

For equilibrium constants: log(K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted reactant (e.g., benzoic acid). wikipedia.org

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It represents the electronic influence of that group. Positive σ values indicate an electron-withdrawing group (EWG), while negative values denote an electron-donating group (EDG). dalalinstitute.com

ρ (rho) is the reaction constant , which is specific to a particular reaction and its conditions. It measures the sensitivity of the reaction to the electronic effects of substituents. wikipedia.org

The butoxymethyl group (–CH₂OBu) is located at the para position of the benzoic acid. While its specific Hammett constant is not widely tabulated, the value can be closely approximated by that of the methoxymethyl group (–CH₂OCH₃), which has a para-substituent constant (σp) of +0.03 . stenutz.eu This small, positive value suggests that the butoxymethyl group acts as a very weak electron-withdrawing group. This characteristic arises from a combination of two opposing electronic effects:

Inductive Effect (-I): The electronegative oxygen atom pulls electron density away from the methylene (B1212753) group and, subsequently, from the aromatic ring through the sigma bonds.

Resonance Effect (+R): The oxygen atom can donate a lone pair of electrons to the π-system of the benzene ring. However, this effect is attenuated because the oxygen is separated from the ring by a methylene (–CH₂) group, which disrupts direct conjugation.

The slightly positive σp value indicates that the inductive withdrawal effect marginally outweighs the attenuated resonance donation effect for the –CH₂OR group at the para position.

Table 1. Hammett Substituent Constants (σp) for Various Para-Substituents.
Substituent (Y) in p-Y-C₆H₄COOHSubstituent Constant (σp)Electronic Nature
-NO₂ (Nitro)+0.78Strongly Electron-Withdrawing
-CN (Cyano)+0.66Strongly Electron-Withdrawing
-Cl (Chloro)+0.23Moderately Electron-Withdrawing
-CH₂OCH₃ (Methoxymethyl)+0.03Very Weakly Electron-Withdrawing
-H (Hydrogen)0.00Reference
-CH₃ (Methyl)-0.17Weakly Electron-Donating
-OCH₃ (Methoxy)-0.27Moderately Electron-Donating
-NH₂ (Amino)-0.66Strongly Electron-Donating

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. dalalinstitute.com Substituents on the aromatic ring can alter this stability and, consequently, the acid's pKa value.

Electron-Withdrawing Groups (EWGs): Substituents with positive σ values (e.g., -NO₂, -Cl) increase the acidity of benzoic acid. They achieve this by inductively pulling electron density from the carboxylate group, which disperses the negative charge and stabilizes the anion. This stabilization facilitates the release of the proton (H⁺), resulting in a stronger acid and a lower pKa value. hcpgcollege.edu.in

Electron-Donating Groups (EDGs): Substituents with negative σ values (e.g., -CH₃, -OCH₃) decrease acidity. They donate electron density to the ring, which intensifies the negative charge on the carboxylate anion. This destabilization makes proton release less favorable, resulting in a weaker acid and a higher pKa value. hcpgcollege.edu.in

Given that the butoxymethyl group is very weakly electron-withdrawing (approximated σp ≈ +0.03), it is expected to have a minimal but measurable acid-strengthening effect on the carboxylic acid group. Therefore, this compound is predicted to be slightly more acidic than benzoic acid (pKa ≈ 4.20). Its pKa value would likely be just below 4.20.

This electronic influence also affects the reactivity of the carboxyl group in derivatization reactions like esterification. The weak electron-withdrawing nature of the butoxymethyl group slightly increases the partial positive charge (electrophilicity) on the carbonyl carbon. This can make the carboxylic acid slightly more susceptible to nucleophilic attack by an alcohol during esterification, potentially leading to a modest increase in the reaction rate compared to unsubstituted benzoic acid.

Table 2. Acidity (pKa) of Para-Substituted Benzoic Acids.
CompoundPara-SubstituentpKa Value (in water at 25°C)
4-Nitrobenzoic acid-NO₂3.41
4-Chlorobenzoic acid-Cl4.00
This compound -CH₂O(CH₂)₃CH₃ ~4.18 (Predicted)
Benzoic acid-H4.20
4-Methylbenzoic acid (p-Toluic acid)-CH₃4.34
4-Methoxybenzoic acid (p-Anisic acid)-OCH₃4.46

Kinetic Versus Thermodynamic Control in Butoxymethylbenzoic Acid Synthesis and Transformations

In chemical reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.com

Kinetic Control: This regime dominates under milder conditions, such as lower temperatures and shorter reaction times. The major product formed is the one that proceeds through the lowest activation energy barrier, meaning it is the product that forms the fastest. This "kinetic product" is not necessarily the most stable product. libretexts.org

Thermodynamic Control: This occurs under more vigorous conditions, such as higher temperatures and longer reaction times, where the reactions are reversible. These conditions allow the system to reach equilibrium. The major product will be the most thermodynamically stable species (the one with the lowest Gibbs free energy), regardless of how fast it is formed. libretexts.org

These principles are relevant to both the synthesis and subsequent transformations of this compound.

A key transformation of this compound is esterification , an equilibrium-limited reaction. In the acid-catalyzed esterification with an alcohol (e.g., butanol), the reaction is reversible. dnu.dp.uaresearchgate.net R-COOH + R'-OH ⇌ R-COOR' + H₂O

Under conditions that favor kinetic control (e.g., low temperature), the rate of ester formation will be the primary determinant of product yield within a short timeframe. However, because the reverse reaction (hydrolysis) also has an activation barrier, achieving a high yield requires conditions that favor thermodynamic control. By using higher temperatures and longer reaction times, the system can reach equilibrium. To maximize the yield of the ester (the desired thermodynamic product), the equilibrium can be shifted to the right by removing one of the products, typically water, as it is formed. In this context, while the ester is both the kinetic and thermodynamic product, the principles of thermodynamic control are exploited to drive the reaction to completion and achieve a high conversion. researchgate.net

The synthesis of this compound itself, potentially via a Williamson ether synthesis from 4-(hydroxymethyl)benzoic acid and a butyl halide, can also be subject to these controls. While O-alkylation is the strongly favored thermodynamic product, competing side reactions could potentially be favored under specific kinetic conditions, highlighting the importance of reaction parameter optimization. rsc.org

Chemical Transformations and Derivatization Strategies for 4 Butoxymethyl Benzoic Acid

Carboxylic Acid Group Reactivity

The carboxyl group is a cornerstone of the molecule's reactivity, primarily serving as a handle for nucleophilic acyl substitution reactions.

The conversion of the carboxylic acid moiety into esters and amides is a fundamental strategy for creating conjugates and prodrugs. These reactions involve the substitution of the hydroxyl group of the carboxylic acid with an alcohol or amine, respectively.

Esterification: The formation of an ester from a carboxylic acid and an alcohol, known as Fischer esterification, is typically catalyzed by a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, and to drive it towards the product, water is often removed as it is formed. This method is highly effective for synthesizing methyl, ethyl, propyl, and butyl esters. The reactivity of the carboxylic acid is significantly enhanced in the presence of the acid catalyst, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. acs.org The synthesis of ester prodrugs is a common strategy to improve the oral bioavailability of therapeutic agents by masking hydrophilic groups. rsc.orglibretexts.org

Amidation: The direct reaction between a carboxylic acid and an amine to form an amide is often challenging because amines, being basic, tend to deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. To overcome this, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. These reagents activate the carboxylic acid, facilitating the nucleophilic attack by the amine. This method is widely used in the synthesis of peptide conjugates and other amide-linked molecules. libretexts.org Boric acid has also emerged as an effective and environmentally friendly catalyst for direct amidation reactions. organicchemistrytutor.com

Interactive Table: Representative Esterification and Amidation Reactions

Reaction TypeReactantsCatalyst/ReagentProductApplication Focus
Esterification 4-(Butoxymethyl)benzoic acid + Alcohol (e.g., Ethanol)Strong Acid (e.g., H₂SO₄)Ethyl 4-(butoxymethyl)benzoateProdrug Synthesis
Amidation This compound + Amine (e.g., Glycine)Coupling Agent (e.g., DCC)N-(4-(Butoxymethyl)benzoyl)glycineConjugate Synthesis

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant transformation of aromatic carboxylic acids. This reaction typically requires high temperatures and may be facilitated by catalysts. For benzoic acid itself, decarboxylation is slow, with only a small percentage occurring after heating at 400°C for an hour. acs.org

Several mechanisms have been proposed for the decarboxylation of benzoic acid derivatives:

Protolytic Decarboxylation: Under acidic conditions, an electrophilic attack by a proton can displace the CO₂ group. This process is generally favored by electron-releasing substituents on the aromatic ring. acs.org

Radical Pathways: At high temperatures, the formation of an aryl radical can occur, which then leads to decarboxylation. This pathway can sometimes result in coupling or cross-linking products. rsc.org

Catalytic Decarboxylation: Transition metals such as copper and silver have been shown to catalyze the decarboxylation of aromatic acids. rsc.org For instance, copper-catalyzed decarboxylation is a widely used synthetic method. acs.org The reaction can proceed via the formation of a copper carboxylate, which facilitates the release of CO₂. nih.gov

The specific conditions required for the decarboxylation of this compound would depend on the desired outcome, with harsher conditions generally leading to the loss of the carboxylic acid functionality.

Butoxymethyl Side Chain Transformations

The butoxymethyl side chain provides additional opportunities for chemical modification, distinct from the reactivity of the carboxylic acid group.

The benzylic carbon of the butoxymethyl group (the CH₂ group attached to the aromatic ring) is susceptible to oxidation. This position is activated due to the adjacent aromatic ring, which can stabilize radical intermediates. libretexts.org The oxidation of benzyl (B1604629) ethers can be controlled to yield either aldehydes or carboxylic acids. Reagents like o-iodoxybenzoic acid (IBX), which can be generated in situ, have been used to selectively oxidize benzyl ethers to aromatic aldehydes or further to carboxylic acids. proquest.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under heating can oxidize alkyl side chains of aromatic rings all the way to a carboxylic acid group, provided there is at least one hydrogen on the benzylic carbon. libretexts.orgkhanacademy.org

While this subsection focuses on the side chain, the most significant reduction reaction for this compound involves the carboxylic acid group. It is important to note that this is a transformation of the entire molecule.

Reduction to Primary Alcohols: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) in tetrahydrofuran (B95107) (BH₃/THF). libretexts.orgbritannica.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. chemguide.co.uk The reaction with LiAlH₄ proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol and cannot be isolated. libretexts.orgchemguide.co.uk

Selective Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is more challenging. One approach involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which can then be reduced to an aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org Another method utilizes B(C₆F₅)₃ to catalyze the hydrosilylation of carboxylic acids to form disilyl acetals, which can then be hydrolyzed to aldehydes upon acidic workup. acs.orgnih.gov

Substitution reactions can occur on both the butyl group and the aromatic ring, although the latter is far more common and synthetically useful.

Alkyl Chain Substitution: The butyl group of the side chain is an alkyl chain and is generally unreactive towards substitution unless under free-radical conditions, which could lead to a mixture of products.

Aromatic Ring Substitution: The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. msu.edu The position of the incoming electrophile is directed by the two existing substituents: the carboxylic acid group (-COOH) and the butoxymethyl group (-CH₂OBu).

The carboxylic acid group is an electron-withdrawing group and is a meta-director. organicchemistrytutor.commasterorganicchemistry.com

The butoxymethyl group , an ether, is an electron-donating group due to the lone pairs on the oxygen atom, making it an ortho, para-director. organicchemistrytutor.comyoutube.com

Since the two groups direct to different positions (the -COOH to the meta position and the -CH₂OBu to the ortho position, as the para position is already occupied), the outcome of an electrophilic substitution reaction would depend on the reaction conditions and the relative activating/deactivating strength of the two groups. Generally, activating groups like ethers have a stronger directing effect than deactivating groups like carboxylic acids. Therefore, electrophilic substitution would be expected to occur primarily at the position ortho to the butoxymethyl group.

Interactive Table: Directing Effects for Electrophilic Aromatic Substitution

Substituent GroupElectronic EffectDirecting InfluencePosition of Substitution
-COOH Electron-Withdrawing (Deactivating)metaCarbon 3 and 5
-CH₂OBu Electron-Donating (Activating)ortho, paraCarbon 2 and 6

Supramolecular Chemistry and Metal Complexation

The field of supramolecular chemistry focuses on the study of systems composed of multiple chemical species held together by non-covalent intermolecular forces. This compound is an exemplary candidate for the construction of supramolecular assemblies due to its capacity for directed and predictable interactions.

Coordination with Metal Ions (e.g., Zn²⁺, Cu²⁺) via Carboxylic Acid Functionality to Form Metal-Organic Frameworks (MOFs) or Supramolecular Polymers

The carboxylate group of this compound can coordinate to metal ions such as zinc(II) and copper(II) in various modes (monodentate, bidentate chelating, bidentate bridging), leading to the formation of extended structures like metal-organic frameworks (MOFs) and coordination polymers. The choice of metal ion, solvent, and reaction conditions can influence the final topology of the resulting framework.

For instance, the reaction of substituted benzoic acids with divalent metal ions like Zn²⁺ and Cu²⁺ is a well-established method for constructing robust porous frameworks. While specific studies on this compound are not extensively documented, the behavior of analogous 4-alkoxybenzoic acids suggests that it would readily form coordination polymers. The butoxymethyl group would likely play a significant role in templating the framework structure and modifying the pore environment.

Table 1: Potential Coordination Modes of 4-(Butoxymethyl)benzoate with Metal Ions

Coordination ModeDescriptionPotential Structural Outcome
MonodentateThe carboxylate group binds to a single metal center through one of its oxygen atoms.Discrete complexes or low-dimensional polymers.
Bidentate ChelatingBoth oxygen atoms of the carboxylate group bind to the same metal center.Stable mononuclear or polynuclear complexes.
Bidentate BridgingEach oxygen atom of the carboxylate group binds to a different metal center, linking them together.Extended 1D, 2D, or 3D coordination polymers and MOFs.

The formation of these structures is driven by the strong interaction between the hard acid (metal cation) and the hard base (carboxylate oxygen atoms). The resulting materials can exhibit interesting properties such as porosity, catalysis, and luminescence, making them attractive for applications in gas storage, separation, and sensing.

Hydrogen Bonding and Non-Covalent Interactions in Self-Assembly

Hydrogen bonding is a powerful tool for directing the self-assembly of molecules into well-defined supramolecular architectures. The carboxylic acid group of this compound is a prime participant in hydrogen bonding, capable of acting as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen).

In the solid state, carboxylic acids typically form centrosymmetric dimers through a pair of O-H···O hydrogen bonds. This robust synthon is a common feature in the crystal structures of benzoic acid and its derivatives. Beyond this primary interaction, other weaker non-covalent forces such as C-H···O interactions involving the butoxymethyl chain and π-π stacking of the benzene (B151609) rings can further stabilize the crystal lattice, leading to more complex three-dimensional networks.

The interplay of these interactions is crucial in determining the final crystal packing. The flexibility of the butoxymethyl group can allow for different conformations, potentially leading to polymorphism, where the same molecule crystallizes in different forms with distinct properties.

Design of Ligands and Coordination Units from this compound Derivatives

Derivatization of this compound can lead to the creation of more sophisticated ligands for the construction of functional coordination complexes and materials. For example, introducing additional donor sites into the molecule can result in ligands with higher connectivity, leading to the formation of more complex and robust MOFs.

The rational design of such ligands is a key aspect of crystal engineering, allowing for the targeted synthesis of materials with desired topologies and functionalities. The predictable nature of the carboxylate coordination and the influential role of the butoxymethyl substituent make this compound a valuable platform for the development of new supramolecular systems.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of an organic compound in solution.

¹H NMR and ¹³C NMR for Structural Elucidation and Purity Assessment

¹H NMR (Proton NMR): This technique would provide information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 4-(Butoxymethyl)benzoic acid, one would expect to see distinct signals for the aromatic protons, the methylene (B1212753) protons of the -CH₂-O- group, the protons of the butoxy chain (-O-CH₂-CH₂-CH₂-CH₃), and the acidic proton of the carboxylic acid group. The chemical shift (ppm), splitting pattern (e.g., singlet, doublet, triplet), and integration (ratio of protons) of each signal would be used to confirm the structure.

¹³C NMR (Carbon-13 NMR): This method detects the carbon atoms in the molecule. A ¹³C NMR spectrum of this compound would show unique signals for each carbon atom in a distinct electronic environment. This includes the carboxyl carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), the methylene bridge carbon, and the four carbons of the butyl chain. The chemical shifts of these signals are indicative of the carbon's hybridization and bonding. The purity of a sample can also be assessed by the absence of unexpected peaks in both ¹H and ¹³C NMR spectra.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC) for Complex Structure Assignment

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbon atoms). For this compound, this would help to confirm the connectivity within the butyl chain by showing correlations between adjacent methylene groups.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Functional Group Identification and Characteristic Absorption Band Analysis

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a very broad band), the C=O stretch of the carbonyl group, C-O stretching vibrations for the ether and carboxylic acid functionalities, and C-H stretching and bending vibrations for the aromatic ring and the aliphatic chain.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would also show characteristic peaks for the aromatic ring and the aliphatic side chain.

Comparative Analysis of Experimental and Computational Vibrational Modes

In modern chemical analysis, experimental vibrational spectra are often compared with theoretical spectra calculated using computational methods like Density Functional Theory (DFT). This comparison aids in the precise assignment of complex vibrational modes and can provide deeper insight into the molecular structure and bonding. Such an analysis for this compound would involve calculating the vibrational frequencies and comparing them to the experimentally obtained FT-IR and Raman spectra.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. A mass spectrum of this compound would show a molecular ion peak corresponding to its exact molecular mass. The fragmentation pattern would likely involve the loss of the butyl group, the butoxy group, or the carboxylic acid group, providing further evidence for the compound's structure.

Electrospray Ionization Mass Spectrometry (ESI-MS and ESI-MSn) for Molecular Level Characterization of Conjugates

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used for the molecular-level characterization of compounds, including conjugates of this compound. nih.gov This soft ionization method allows for the analysis of molecules by transferring them from solution into the gas phase as intact ions, minimizing fragmentation and providing accurate molecular weight information. dphen1.com In the context of this compound conjugates, ESI-MS is instrumental in confirming the successful formation of the conjugate by detecting the mass-to-charge ratio (m/z) of the parent molecular ion.

Further structural elucidation is achieved through tandem mass spectrometry (ESI-MSn). This technique involves the selection of a specific parent ion (e.g., the protonated molecule [M+H]+ or deprotonated molecule [M-H]- of the conjugate) which is then subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. vu.edu.au The resulting fragmentation pattern provides a "fingerprint" of the molecule, allowing for the detailed structural confirmation of the conjugate. For instance, fragmentation can reveal the structure of different parts of the conjugate, confirming the integrity of both the this compound moiety and the molecule it is conjugated to. nih.gov The analysis of these fragments helps to pinpoint the specific sites of conjugation and verify the covalent linkages within the molecule.

The table below illustrates a hypothetical fragmentation pattern for a conjugate of this compound, as would be determined by ESI-MSn analysis in positive ion mode.

m/z (Mass-to-Charge Ratio) Proposed Fragment Identity Significance
[M+H]+Protonated molecular ion of the conjugateConfirms the molecular weight of the entire conjugate.
[M-C4H8+H]+Loss of the butene group from the ether linkageIndicates the presence of the butoxy fragment.
[C8H7O2]+Benzoyl cation fragmentConfirms the core benzoic acid structure.
[Conjugate Moiety+H]+Protonated unconjugated partner moleculeIdentifies the molecule attached to the this compound.

This table is illustrative and represents typical fragmentation pathways for similar chemical structures.

X-ray Diffraction (XRD) and Crystallographic Analysis

Single-Crystal X-ray Diffraction for Absolute Configuration and Steric Effects

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for unambiguously determining the molecular structure of a compound. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, its precise three-dimensional structure, including the absolute configuration of any stereocenters, can be established. ias.ac.in

The analysis yields detailed crystallographic data, such as unit cell dimensions, space group, and atomic coordinates. researchgate.net This information allows for the precise calculation of bond lengths, bond angles, and torsion angles within the molecule. For this compound, SCXRD can reveal the planarity of the benzene (B151609) ring, the conformation of the butoxymethyl group, and the orientation of the carboxylic acid function. researchgate.net These structural details are crucial for understanding steric effects, which can influence the molecule's reactivity and how it interacts with other molecules. For many benzoic acid derivatives, SCXRD studies show the formation of hydrogen-bonded dimers in the solid state. researchgate.net

Below is a table representing the type of crystallographic data obtained from a typical SCXRD experiment.

Parameter Description Example Value
Chemical FormulaThe elemental composition of the molecule.C12H16O3
Formula WeightThe mass of one mole of the compound.208.25 g/mol
Crystal SystemThe crystal system to which the compound belongs.Monoclinic
Space GroupThe symmetry group of the crystal structure.P2₁/c
a, b, c (Å)The dimensions of the unit cell.a = 5.8, b = 14.5, c = 12.1
α, β, γ (°)The angles of the unit cell.α = 90, β = 105.5, γ = 90
Volume (ų)The volume of the unit cell.1005.4
ZThe number of molecules in the unit cell.4

This table contains representative data for a molecule of similar size and complexity.

Powder X-ray Diffraction (PXRD) for Crystal Packing and Polymorphism

Powder X-ray Diffraction (PXRD) is a vital technique for characterizing the crystalline nature of a bulk sample and is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. nih.gov Each polymorph has a unique crystal packing arrangement, resulting in a distinct PXRD pattern. nih.gov

The PXRD pattern of a this compound sample serves as a fingerprint for its specific crystalline phase. This experimental pattern can be compared to a pattern simulated from single-crystal X-ray data to confirm phase purity. nih.govnih.gov Furthermore, PXRD is instrumental in identifying different polymorphs, solvates, or hydrates, which can have different physical properties. nih.gov Variable-temperature PXRD (VT-PXRD) can be employed to study phase transitions between polymorphs as a function of temperature, providing insight into their relative stabilities. nih.gov This technique is essential in materials science and pharmaceutical development where control over the solid-state form is critical. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions (e.g., Hydrogen Bonding)

Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov Based on the electron distribution of a molecule, this technique provides a graphical representation of the regions involved in intermolecular contacts and is particularly effective for analyzing hydrogen bonds. nih.gov

The following table illustrates a hypothetical breakdown of intermolecular contacts for this compound derived from Hirshfeld surface analysis.

Interaction Type (Atom···Atom) Percentage Contribution (%) Description
H···H60.5%Represents contacts between hydrogen atoms, typically the most abundant due to the molecule's outer surface. nih.govnih.gov
O···H / H···O25.2%Corresponds primarily to the strong hydrogen bonds between the carboxylic acid groups. nih.gov
C···H / H···C12.8%Indicates weaker C-H···π or other van der Waals interactions. nih.gov
C···C1.5%Represents π-π stacking interactions between benzene rings.

This table is illustrative, with percentages based on typical values for similar organic molecules containing hydrogen-bonding moieties.

Computational Chemistry and Theoretical Modeling of 4 Butoxymethyl Benzoic Acid

Quantum Chemical Calculations and Molecular Geometry Optimization

The foundation of theoretical analysis lies in quantum chemical calculations, which are employed to determine the most stable three-dimensional arrangement of atoms in the 4-(Butoxymethyl)benzoic acid molecule, known as geometry optimization.

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for studying organic molecules. DFT methods, such as the widely used B3LYP functional, calculate the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. nih.govresearchgate.net Ab initio methods, like Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. These methods are generally more computationally intensive but can provide highly accurate results for molecular systems. For a molecule like this compound, these calculations would typically be used to find the optimized geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.

The accuracy of quantum chemical calculations is heavily dependent on the chosen basis set, which is a set of mathematical functions used to represent the electronic wave function of the atoms in the molecule. youtube.com The selection of a basis set is a critical compromise between computational efficiency and the desired level of accuracy. reddit.com

Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are commonly used for organic molecules. researchgate.netresearchgate.net The addition of polarization functions (d,p) and diffuse functions (+) allows for a more flexible and accurate description of the electron distribution, which is particularly important for molecules containing heteroatoms like oxygen and for describing hydrogen bonding. researchgate.net While larger basis sets yield more precise results, they significantly increase the computational time required for the calculations.

Table 1: Comparison of Common Basis Sets in Computational Chemistry

Basis Set Description Computational Cost Typical Application
6-31G(d) Split-valence with polarization functions on heavy atoms. Moderate Initial geometry optimizations and frequency calculations for medium-sized organic molecules.
6-311++G(d,p) Triple-split valence with diffuse and polarization functions on all atoms. High High-accuracy energy calculations, studies of anions, and systems with hydrogen bonding. researchgate.net
cc-pVDZ Correlation-consistent polarized valence double-zeta. High Calculations where electron correlation is critical; often used with post-Hartree-Fock methods.

| MP2 | Møller-Plesset second-order perturbation theory. | Very High | Provides a good level of electron correlation for small to medium-sized molecules. |

Electronic Structure and Reactivity Analysis

Once the molecular geometry is optimized, further calculations can elucidate the electronic properties that govern the reactivity of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. The energies of the HOMO and LUMO are also related to the molecule's ionization potential and electron affinity, respectively, which are determinants of its redox potential.

Table 2: Illustrative FMO Properties for this compound

Parameter Description Illustrative Value (eV) Implication
EHOMO Energy of the Highest Occupied Molecular Orbital -6.8 eV Related to the tendency to donate electrons (ionization potential).
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 eV Related to the tendency to accept electrons (electron affinity).

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.3 eV | Indicates high kinetic stability and moderate reactivity. |

Note: These values are hypothetical and representative for a molecule of this type, derived from DFT calculations.

The Molecular Electrostatic Potential Surface (MEPS) is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, revealing the charge distribution. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green represents areas of neutral potential.

For this compound, the MEPS would predictably show the most negative potential (red) concentrated around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. The most positive potential (blue) would be located on the acidic hydrogen of the carboxyl group, identifying it as the primary site for deprotonation and interaction with nucleophiles.

To quantify local reactivity more precisely, electronic reactivity descriptors derived from DFT are used. The Fukui function is one such descriptor that indicates the change in electron density at a specific point in the molecule when an electron is added or removed. scielo.org.za It helps to identify the most nucleophilic (prone to donating electrons) and electrophilic (prone to accepting electrons) sites within the molecule. By analyzing the Fukui function, one can pinpoint the specific atoms most likely to participate in a chemical reaction, complementing the qualitative picture provided by the MEPS. For this compound, these calculations would likely confirm that the carboxylic oxygen atoms are the primary nucleophilic sites, while the carboxylic carbon is a significant electrophilic site.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing insights into chemical bonding, charge delocalization, and hyperconjugative interactions. In the context of benzoic acid derivatives, NBO analysis elucidates how substituents on the benzene (B151609) ring influence the electronic structure of the entire molecule.

For a molecule like this compound, NBO analysis would reveal significant delocalization of electron density from the oxygen lone pairs of the butoxymethyl and carboxylic acid groups into the π-system of the benzene ring. This delocalization is a key factor in the molecule's stability and reactivity. The analysis quantifies these interactions by calculating the second-order perturbation theory energies, E(2), which represent the stabilization energy resulting from the delocalization of electrons from a filled donor NBO to an empty acceptor NBO.

In studies of p-n-alkoxy benzoic acids, NBO analysis has demonstrated that the stability of the molecule arises from hyperconjugative interactions and charge delocalization. The analysis confirms the occurrence of intermolecular charge transfer by showing changes in the electron density in σ* and π* antibonding orbitals.

Table 1: Hypothetical Major NBO Interactions and Second-Order Perturbation Energies (E(2)) for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O_ether)π* (C_ring - C_ring)Highπ-conjugation
LP (O_carbonyl)π* (C_ring - C_ring)Moderateπ-conjugation
π (C_ring - C_ring)π* (C_ring - C_ring)HighRing delocalization
σ (C_ring - H)σ* (C_ring - C_ring)Lowσ-delocalization

Note: This table is illustrative and based on general principles of NBO analysis for similar molecules. Actual values would require specific quantum chemical calculations.

Reaction Mechanism Elucidation and Energy Landscape Mapping

Computational chemistry plays a crucial role in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating stationary points, such as reactants, products, intermediates, and, most importantly, transition states.

Transition State Localization and Activation Energy Calculations

The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Its localization is critical for understanding the kinetics of a chemical reaction. Computational methods, such as density functional theory (DFT), are employed to optimize the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), a key parameter that determines the reaction rate.

For benzoic acid derivatives, a common reaction is decarboxylation. A DFT study on the decarboxylation of benzoic acid has identified the transition state and calculated the activation energy for this process. One proposed pathway for oxidized benzoic acid has an activation energy of 62.99 kcal/mol researchgate.net. In another study on the acid-catalyzed decarboxylation of salicylic acids, the presence of an acid catalyst was found to significantly lower the activation energy barrier to around 20.9-21.0 kcal/mol researchgate.net. These studies highlight how computational methods can quantify the energetic feasibility of a reaction pathway.

For this compound, a potential reaction to study computationally would be its esterification or the cleavage of the ether bond. Locating the transition states for these reactions would provide valuable information about their mechanisms and the conditions required for them to occur.

Table 2: Representative Calculated Activation Energies for Reactions of Benzoic Acid Derivatives

ReactionSubstituentComputational MethodActivation Energy (Ea) (kcal/mol)
DecarboxylationOxidizedB3LYP/LANL2DZ62.99 researchgate.net
DecarboxylationSilver catalyzedB3LYP/LANL2DZ43.31 researchgate.net
Acid-catalyzed Decarboxylationortho-hydroxyB3LYP/6-31++G(d,p)~21 researchgate.net

Energy Decomposition Analysis (EDA) of Intermolecular Interactions

Energy Decomposition Analysis (EDA) is a computational technique used to dissect the total interaction energy between two or more molecular fragments into physically meaningful components. This analysis provides a deeper understanding of the nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions. A typical EDA scheme partitions the interaction energy into terms like electrostatic, exchange-repulsion, polarization, and charge-transfer contributions.

For benzoic acid derivatives, which often form dimers through hydrogen bonding between their carboxylic acid groups, EDA is particularly insightful. The analysis can quantify the strength and nature of these hydrogen bonds. For instance, in a study of benzoic acid dimers, EDA could reveal the relative contributions of the electrostatic attraction between the polarized O-H and C=O bonds and the covalent character arising from charge transfer.

The butoxymethyl group in this compound could also participate in intermolecular interactions. EDA could be used to study the interactions of this group with neighboring molecules in a condensed phase, providing insights into the packing and bulk properties of the material.

Advanced Computational Applications

Beyond the fundamental analyses of electronic structure and reaction mechanisms, computational chemistry offers a range of advanced applications for predicting molecular properties and behavior.

Predicting Vibrational Frequencies and Spectroscopic Data

Computational methods can accurately predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the vibrational modes and their frequencies.

For substituted benzoic acids, theoretical calculations of vibrational spectra are invaluable for assigning the experimentally observed bands to specific molecular motions. For example, the characteristic C=O stretching frequency of the carboxylic acid group is sensitive to the electronic effects of the ring substituents. Computational studies can predict how the butoxymethyl group in this compound would influence the position of this and other key vibrational bands. These predictions are crucial for the interpretation of experimental spectra and the structural characterization of the compound.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Generic p-Alkoxy Benzoic Acid

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
O-H stretch~3000 (broad)~3050
C-H stretch (aromatic)~3100-3000~3150-3050
C=O stretch~1700~1720
C-C stretch (aromatic)~1600, ~1500~1610, ~1510
C-O stretch (ether)~1250~1260

Note: This table is illustrative and shows typical ranges and correlations. Actual values can vary based on the specific molecule and computational level.

Modeling Substituent Effects on Chemical and Biological Properties

The chemical and biological properties of a molecule are intrinsically linked to its electronic structure, which is modulated by its constituent functional groups. Computational models can quantify the effects of substituents on properties such as acidity, reactivity, and potential biological activity.

For benzoic acid derivatives, the acidity of the carboxylic acid group is highly dependent on the nature of the substituent on the benzene ring. Electron-withdrawing groups generally increase acidity by stabilizing the conjugate base (benzoate anion), while electron-donating groups decrease acidity. The butoxymethyl group is expected to be a weak electron-donating group through resonance and a weak electron-withdrawing group through induction. Computational calculations of the pKa of this compound could provide a quantitative measure of this effect.

Furthermore, computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling can be used to correlate the structural features of a series of compounds with their biological activity. By calculating various molecular descriptors for this compound and related molecules, it is possible to build models that predict their potential efficacy or toxicity. These in silico methods are instrumental in modern drug discovery and materials science for screening and designing new molecules with desired properties. A study on the regioselectivity of C-H activation in alkoxy-substituted benzoic acids demonstrated how both steric and coordination effects of the methoxy (B1213986) groups, as elucidated by DFT calculations, influence the reaction outcome mdpi.com.

Applications of 4 Butoxymethyl Benzoic Acid As an Advanced Synthetic Intermediate

Precursor in Complex Pharmaceutical and Agrochemical Synthesis

Intermediate in the Synthesis of Benzothiophene (B83047) Pharmaceuticals

Benzothiophene and its derivatives are a class of heterocyclic compounds that form the structural core of numerous pharmaceutical agents. These compounds are recognized for their wide range of biological activities. While various synthetic routes to benzothiophenes exist, the use of specialized benzoic acid derivatives as precursors is a key strategy in constructing the final complex molecules. Benzoic acid derivatives can be integral to forming parts of the benzothiophene scaffold or in creating side chains that are crucial for the drug's therapeutic effect. For instance, in the synthesis of selective estrogen receptor modulators (SERMs) like raloxifene, which is based on a benzothiophene structure, multi-step syntheses often rely on intermediates derived from functionalized benzoic acids.

Building Block for Biologically Active Molecules

Beyond specific scaffolds like benzothiophenes, 4-(Butoxymethyl)benzoic acid serves as a versatile building block for a broader range of biologically active molecules. The term "building block" in medicinal chemistry refers to a molecular fragment that can be readily incorporated into a larger, more complex structure. Benzoic acid and its derivatives are fundamental building blocks used in the synthesis of pharmaceuticals and agrochemicals. They can be found in the structures of local anesthetics, anti-inflammatory agents, and various other therapeutic compounds. The synthesis of these active molecules often involves modifying the carboxylic acid group or substituting other positions on the benzene (B151609) ring, making functionalized benzoic acids like the butoxymethyl derivative key starting points for creating new chemical entities with potential therapeutic or agricultural applications.

Role in Advanced Materials Science and Polymer Chemistry

The application of this compound extends beyond life sciences into the realm of materials science, where its capacity for self-assembly and surface modification is highly valued.

Monomer for Supramolecular Polymers

Supramolecular polymers are long, chain-like structures formed by the self-assembly of smaller monomer units held together by non-covalent bonds, such as hydrogen bonds. The carboxylic acid group on this compound is capable of forming strong, directional hydrogen bonds with another molecule. This interaction allows p-alkoxybenzoic acids to form dimers, which are more elongated, rod-like structures. hartleygroup.orgacs.org These dimers can then self-assemble into ordered phases known as liquid crystals. hartleygroup.orgacs.org This hierarchical self-assembly, driven by predictable intermolecular forces, is a foundational principle in creating advanced materials with tunable properties. tandfonline.comresearchgate.neted.gov The length and nature of the alkoxy chain (in this case, butoxymethyl) can influence the stability and type of the resulting liquid crystal phase. acs.org

Table 1: Self-Assembly Properties of Alkoxybenzoic Acids

Compound Family Key Interaction Resulting Structure Higher-Order Assembly

Functionalization of Nanomaterials (e.g., Carbon Nanotubes)

Carbon nanotubes (CNTs) possess remarkable mechanical and electrical properties but are notoriously difficult to dissolve in common solvents, which limits their practical applications. To overcome this, their surfaces can be chemically modified, or "functionalized." One common method involves creating carboxylic acid groups on the surface of the CNTs through oxidation. These acid groups can then be used as anchor points to attach other molecules.

While direct studies on this compound are not specified, the principle involves using molecules with carboxylic acid functionalities to modify nanomaterial surfaces. This functionalization improves solubility and dispersion in various media, including polymer matrices for nanocomposites. The attachment of molecules like benzoic acid derivatives can tailor the surface properties of nanomaterials, making them more compatible with specific applications in electronics, medicine, and materials science.

Contribution to Sustainable Chemistry and Bio-based Product Development

The principles of green and sustainable chemistry aim to reduce the environmental impact of chemical processes by using renewable feedstocks, minimizing waste, and employing efficient catalytic methods. The synthesis and application of this compound can be viewed through this lens, particularly concerning its precursors.

One of the key precursors for many substituted benzoic acids is 4-hydroxybenzoic acid or related compounds derived from p-xylene (B151628). Significant research is underway to produce these aromatic precursors from renewable biomass instead of petroleum. For example, researchers have developed catalytic pathways to convert biomass-derived molecules, such as 5-hydroxymethylfurfural (B1680220) (HMF), into 4-(hydroxymethyl)benzoic acid, a direct precursor to the butoxymethyl derivative. nih.govresearcher.life Furthermore, innovative methods are being explored to upcycle plastic waste, such as polyethylene (B3416737) terephthalate (B1205515) (PET), into valuable chemical intermediates, including precursors for pharmaceuticals and agrochemicals. chemrxiv.org Pyrolysis of PET waste has also been identified as a source for benzoic acid. nih.gov By sourcing its foundational components from biomass or recycled materials, the production of this compound can align with the goals of a circular economy and reduce reliance on fossil fuels. lidsen.comrsc.org

Table 2: Potential Sustainable Precursors for this compound Synthesis

Precursor Sustainable Source Relevant Process
4-(Hydroxymethyl)benzoic acid Biomass (e.g., from HMF) Catalytic Conversion

Synthesis of Renewable Bio-Aromatics (e.g., Terephthalic Acid Precursors)

The transition from petrochemical feedstocks to renewable resources is a cornerstone of sustainable chemical manufacturing. In this context, this compound and analogous compounds are pivotal synthetic intermediates in the production of bio-aromatics, most notably precursors for terephthalic acid (PTA). PTA is a monomer used in the large-scale production of polyethylene terephthalate (PET), a widely used polyester (B1180765) in packaging and textiles. nih.govrsc.org Traditionally, PTA is synthesized from the oxidation of petroleum-derived p-xylene. nih.gov However, significant research has been directed towards developing pathways to produce PTA from biomass, thereby creating a more sustainable life cycle for plastics like PET. nih.govrsc.org

A prominent strategy for synthesizing renewable PTA precursors involves the use of 5-hydroxymethylfurfural (HMF), a versatile platform chemical derivable from lignocellulosic biomass. nih.gov The conversion of HMF derivatives through a series of chemical transformations, including Diels-Alder reactions and subsequent aromatization, provides a viable route to bio-based aromatic compounds. nih.gov

Detailed Research Findings

Research has successfully demonstrated the synthesis of key terephthalic acid intermediates from oxidized derivatives of HMF. One such pathway involves the reaction of 5-(hydroxymethyl)furoic acid (HMFA), an oxidation product of HMF, with ethylene (B1197577). This reaction, catalyzed by a solid Lewis acid such as tin-containing beta zeolite (Sn-Beta), proceeds via a Diels-Alder cycloaddition followed by a dehydration step to yield 4-(hydroxymethyl)benzoic acid (HMBA). nih.gov

To explore the effect of protecting groups on the reaction efficiency, analogous studies have been conducted using methyl-protected HMFA. Specifically, methyl 5-(methoxymethyl)furan-2-carboxylate (MMFC) has been reacted with ethylene in the presence of Sn-Beta catalyst. This pathway leads to the formation of methyl 4-(methoxymethyl)benzenecarboxylate (MMBC), another valuable precursor that can be further processed to yield terephthalic acid. nih.gov

While direct experimental data on the synthesis of this compound as a terephthalic acid precursor is not extensively detailed in the provided sources, the successful synthesis of its methyl analog (MMBC) strongly suggests a parallel synthetic strategy. By protecting HMFA with butanol, it is scientifically plausible to form a butoxymethyl furan (B31954) derivative, which could then undergo a similar Diels-Alder reaction with ethylene to produce 4-(butoxymethyl)benzenecarboxylate, a direct precursor to this compound.

The table below summarizes the key findings from the synthesis of HMBA and MMBC, which serve as important models for the potential synthesis of butoxymethylated analogs.

Table 1: Synthesis of Terephthalic Acid Precursors from HMF Derivatives

Reactant Catalyst Reaction Time (h) Temperature (°C) Conversion (%) Selectivity (%) Product
5-(hydroxymethyl)furoic acid (HMFA) Sn-Beta 6 190 61 31 4-(hydroxymethyl)benzoic acid (HMBA)

These findings highlight the viability of utilizing biomass-derived furanics as a feedstock for producing valuable aromatic building blocks. The conversion of these intermediates into terephthalic acid typically involves a final oxidation step, which would convert the hydroxymethyl or alkoxymethyl group at the para position into a carboxylic acid group, thus completing the synthesis of bio-based PTA. This approach not only offers a renewable alternative to petroleum-based aromatics but also contributes to the development of a more circular and sustainable chemical industry. researchgate.netnih.govrsc.org

In Vitro Biological Interactions and Mechanistic Studies of 4 Butoxymethyl Benzoic Acid and Its Derivatives

Enzyme Inhibition Mechanisms (In Vitro)

Targeting Specific Enzymes (e.g., Proteasome, Autophagy-Lysosome Pathways)

The ubiquitin-proteasome pathway (UPP) is a critical cellular process for protein degradation, and its inhibition can lead to the accumulation of misfolded proteins, inducing cellular stress and apoptosis. This makes proteasome inhibitors a target for therapeutic development, particularly in oncology. While some hexapeptides and other complex molecules are known to inhibit the chymotrypsin-like activity of the proteasome with IC50 values in the micromolar range, there is currently no specific in vitro research demonstrating that 4-(Butoxymethyl)benzoic acid or its direct derivatives act as inhibitors of the proteasome.

Similarly, the autophagy-lysosome pathway (ALP) is another major cellular degradation route, responsible for clearing damaged organelles and aggregated proteins. nih.govnih.gov While there is evidence of crosstalk between the UPP and ALP, where proteasome inhibition can sometimes activate the autophagy-lysosome pathway as a compensatory mechanism, direct modulation of the autophagy-lysosome pathway by this compound has not been documented in available scientific literature.

Butyrylcholinesterase (BChE) Inhibition for Neurodegenerative Disease Research (analogous compounds)

Butyrylcholinesterase (BChE) is an enzyme that hydrolyzes acetylcholine (B1216132) and is considered a therapeutic target in neurodegenerative diseases like Alzheimer's. The inhibition of BChE can help to increase acetylcholine levels in the brain, potentially improving cognitive function. While direct studies on this compound are not available, various analogous benzoic acid derivatives have been investigated for their BChE inhibitory potential.

For example, a series of aminobenzoic acid derivatives were synthesized and evaluated for cholinesterase inhibition. Within this series, certain compounds demonstrated significant inhibitory potential against BChE. The inhibitory activity is often influenced by the nature and position of substituents on the benzoic acid ring, which affects the binding of the molecule to the active site of the enzyme.

Table 1: In Vitro Butyrylcholinesterase (BChE) Inhibition by Analogous Benzoic Acid Derivatives

Compound ClassExample CompoundBChE IC50 (µM)
Aminobenzoic acid derivativeCompound 2c2.67 ± 0.05

Striatal-Enriched Protein Tyrosine Phosphatase (STEP) Inhibition

Striatal-Enriched Protein Tyrosine Phosphatase (STEP) is a brain-specific phosphatase that is implicated in the pathogenesis of several neurodegenerative and neuropsychiatric disorders, including Alzheimer's disease. nih.govmdpi.com Overactivity of STEP can disrupt synaptic function, making it an attractive target for therapeutic inhibitors.

Research into STEP inhibitors has led to the discovery of various benzoic acid derivatives with promising activity. nih.gov For instance, a series of novel benzoic acid derivatives were identified as new STEP inhibitors, with some compounds showing good inhibitory activity and selectivity over other protein tyrosine phosphatases (PTPs). nih.gov One notable compound, referred to as 14b in a recent study, demonstrated significant STEP inhibition. nih.gov The neuroprotective effects of these compounds are often evaluated in cell-based assays, where they have been shown to protect against glutamate-induced oxidative cell death. nih.gov

Table 2: In Vitro STEP Inhibition by an Analogous Benzoic Acid Derivative

CompoundSTEP Inhibitory Activity
Compound 14bGood

In Vitro Screening for Antimicrobial and Antiviral Activities

Inhibition of Bacterial Strains and Fungi

Benzoic acid and its derivatives are well-known for their antimicrobial properties and are used as preservatives in food and pharmaceuticals. researchgate.net The lipophilicity of these compounds allows them to pass through cell membranes, and once inside the more alkaline cytoplasm, they dissociate, causing acidification and metabolic disruption.

Studies on various derivatives, such as 4-[(4-chlorophenyl)sulfonyl]benzoic acid compounds, have shown moderate activity against Gram-positive bacteria. For example, one such derivative exhibited a Minimum Inhibitory Concentration (MIC) of 125 µg/mL against Staphylococcus aureus and Bacillus subtilis. mdpi.com Other studies on 2-aminobenzoic acid derivatives have identified compounds with fungicidal activity against Candida albicans, with MIC values as low as 70 µg/mL. mdpi.com Benzoic acid derivatives isolated from plant sources have also demonstrated significant antifungal activity against various phytopathogenic fungi. nih.gov

Table 3: In Vitro Antimicrobial and Antifungal Activity of Analogous Benzoic Acid Derivatives

Compound Class/NameMicroorganismMIC (µg/mL)
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4)Staphylococcus aureus ATCC 6538125
Bacillus subtilis ATCC 6683125
2-Aminobenzoic acid derivatives (Compounds 1 and 2)Candida albicans (clinical isolate)70

Antiviral Potential and Mechanism of Action

The antiviral properties of benzoic acid derivatives have been explored against several viruses. One area of significant research is influenza virus. A novel benzoic acid derivative, designated NC-5, has been shown to possess potent antiviral activity against various strains of influenza A virus, including oseltamivir-resistant strains. nih.gov The mechanism of action for NC-5 involves the inhibition of viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells. nih.gov This inhibition effectively traps the viruses on the cell surface, preventing the spread of infection.

Another example is benzavir-2, a fluorinated benzoic acid derivative, which has demonstrated potent activity against Herpes Simplex Virus (HSV) types 1 and 2, including acyclovir-resistant clinical isolates. nih.gov Its efficacy is comparable to that of acyclovir, a standard antiviral medication. nih.gov

Table 4: In Vitro Antiviral Activity of Analogous Benzoic Acid Derivatives

CompoundVirusEC50 (µM)CC50 (µM)
NC-5Influenza A/FM/1/47 (H1N1)33.6>640
Influenza A/FM/1/47-H275Y (H1N1-H275Y)32.8
Benzavir-2Herpes Simplex Virus-1 (HSV-1)1.5Not specified
Herpes Simplex Virus-2 (HSV-2)1.6

Neuroprotective Mechanism Studies (In Vitro and Animal Models)

The neuroprotective effects of benzoic acid derivatives are often assessed through a combination of in vitro cell-based assays and in vivo animal models of neurological damage. These studies help to elucidate the molecular pathways through which these compounds exert their protective effects against neuronal injury and death.

Modulation of Biochemical Pathways in Cellular Models (e.g., HT22 cells)

Cellular models are instrumental in dissecting the biochemical pathways affected by potential neuroprotective agents. The HT22 hippocampal neuronal cell line is a widely used model for studying glutamate-induced oxidative stress, a key mechanism in neuronal cell death associated with ischemic stroke and neurodegenerative diseases.

Studies on various benzoic acid derivatives have demonstrated their capacity to mitigate glutamate-induced cytotoxicity. For instance, one investigation into a novel benzoic acid derivative, compound 14b, showed that it could prevent cell death and reduce the accumulation of cellular reactive oxygen species (ROS) in HT22 cells exposed to glutamate. nih.gov Similarly, other research has explored how hydroxybenzoic acid derivatives can protect against oxidative stress induced by hydrogen peroxide. nih.gov These findings suggest that a primary neuroprotective mechanism for this class of compounds involves the modulation of pathways related to oxidative stress. Evaluating this compound in models like the HT22 cell line would be a critical step in determining its ability to protect neurons from oxidative damage.

Effects on Cellular Apoptosis (e.g., BCL-2, BAX, Caspase-3 expression)

Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative disorders. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes the anti-apoptotic protein BCL-2 and the pro-apoptotic protein BAX, are key regulators of this process. mdpi.com An increased BAX/BCL-2 ratio is a hallmark of apoptosis, leading to the activation of executioner caspases, such as Caspase-3, which dismantle the cell. mdpi.comnih.govijper.org

Investigations into benzoic acid derivatives have shown their ability to modulate these apoptotic markers. For example, a specific neuroprotective benzoic acid derivative was found to inhibit apoptosis by increasing the expression of BCL-2 while decreasing the expression of BAX and cleaved-caspase-3. nih.gov Other studies on different classes of compounds have similarly demonstrated that modulating the BAX/BCL-2 ratio is a key mechanism for preventing cell death. nih.govresearchgate.netnih.gov This evidence strongly suggests that the neuroprotective potential of this compound may be linked to its ability to regulate the expression of these critical apoptotic proteins.

Table 1: Effects of Various Compounds on Apoptotic Markers
Compound/Derivative ClassEffect on BCL-2 ExpressionEffect on BAX ExpressionEffect on Caspase-3/7 ActivityResulting BAX/BCL-2 Ratio
Benzoic Acid Derivative (14b) nih.govUpregulationDownregulationDownregulation (C-caspase3)Decreased
Mefenamic Acid ijper.orgDownregulationUpregulationUpregulationIncreased
Justicidin B Derivatives nih.govVariable (Attenuation with methoxylation)UpregulationUpregulation (Delayed onset)Increased
Indeno[1,2-b]quinoxalin Derivatives nih.govDownregulationUpregulationUpregulationIncreased

Restoration of Cerebral Blood Flow in Ischemic Animal Models

In the context of ischemic stroke, a primary goal of therapeutic intervention is the restoration of blood flow to the affected brain region. frontiersin.org Animal models of ischemia, such as the transient or permanent middle cerebral artery occlusion (MCAo) model, are essential for evaluating the efficacy of potential neuroprotective drugs in a physiological setting. nih.govnih.govcriver.com

Structure-Activity Relationship (SAR) Investigations (Non-Clinical)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. By synthesizing and testing a series of related compounds, researchers can identify the key molecular features responsible for a molecule's biological activity.

Impact of Substituent Effects on Biological Activity

The biological activity of benzoic acid derivatives can be significantly influenced by the type, position, and number of substituents on the benzene (B151609) ring. mdpi.com SAR studies have shown that even minor modifications can lead to profound changes in potency and efficacy.

For example, in one study on benzoic acid-derived nitrones, the introduction of methoxy (B1213986) groups to the aromatic ring enhanced acetylcholinesterase inhibitory activity, with the 3,4-dimethoxy derivative being particularly potent. researchgate.net Another study on phenolic acids found that a hydroxyl group at the 2-position of the benzene ring had a strong positive effect on α-amylase inhibition, whereas a methoxy group at the same position had a negative effect. mdpi.com Furthermore, research into benzoic acid derivatives for anti-sickling properties concluded that strong electron-donating groups attached to the benzene ring were important for potent activity. iomcworld.com These findings highlight the critical role that substituents play. For this compound, the butoxymethyl group at the 4-position is the key feature whose influence on neuroprotective activity, receptor binding, and pharmacokinetic properties would be the central focus of SAR investigations.

Table 2: Influence of Substituents on the Biological Activity of Benzoic Acid Derivatives
Parent Structure/ClassSubstituent ModificationObserved Effect on ActivityReference
Benzoic Acid NitronesAddition of methoxy groups (e.g., 3,4-dimethoxy)Enhanced acetylcholinesterase inhibition researchgate.net
Phenolic AcidsHydroxyl group at 2-positionIncreased α-amylase inhibition mdpi.com
Phenolic AcidsMethoxy group at 2-positionDecreased α-amylase inhibition mdpi.com
Benzoic Acid DerivativesStrong electron-donating groupsPotent anti-sickling activity iomcworld.com

Influence of Molecular Features on Target Binding Affinity

For instance, the anti-sickling activity of certain benzoic acid derivatives was predicted by analyzing their lipophilicity and electronic properties. iomcworld.com In another study, molecular docking revealed that hydrogen bonding and hydrophobic interactions were key forces involved in the inhibition of α-amylase by phenolic acids. mdpi.com The butoxymethyl substituent of this compound would contribute to the molecule's lipophilicity and could engage in specific hydrophobic interactions within a target's binding site. SAR studies would systematically explore how modifications to this alkoxy group (e.g., altering its length or branching) affect binding affinity and, consequently, neuroprotective activity.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Butoxymethyl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound involves esterification or etherification reactions. A common approach is the nucleophilic substitution of 4-(bromomethyl)benzoic acid with butanol under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of bromomethyl precursor to butanol) can improve yields. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. For analogous compounds like 4-(OCTANOYLOXY)benzoic acid, yields exceeding 70% have been reported using similar esterification strategies .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify the butoxymethyl group (δ ~3.5–4.5 ppm for OCH₂ and δ ~1.0–1.7 ppm for butyl chain protons) and the aromatic protons (δ ~7.8–8.2 ppm for benzoic acid). The carboxylic acid proton (δ ~12–13 ppm) may appear broad in DMSO-d₆.
  • IR : Confirm the carboxylic acid O–H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680 cm⁻¹), and ether C–O–C (~1100 cm⁻¹).
  • UV-Vis : Monitor π→π* transitions in the aromatic ring (~270 nm) to assess electronic effects of substituents. For structurally similar hydrazone derivatives, UV-Vis spectra have been used to correlate substituent effects with absorption maxima shifts .

Q. What thermal analysis methods are suitable for assessing the stability of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures by heating the compound at 10°C/min under nitrogen. For example, benzoic acid esters like 4-(4-pentenyloxy)benzoic acid derivatives show thermal stability up to 200°C .
  • Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions. A sharp endothermic peak in DSC thermograms (e.g., ~150–160°C for similar esters) indicates crystalline purity .

Advanced Research Questions

Q. How can crystallographic software (SHELX, SIR97) resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • SHELX : Use SHELXL for refining crystal structures against high-resolution X-ray data. For small molecules, apply least-squares refinement with anisotropic displacement parameters. SHELXTL (Bruker AXS version) is particularly effective for handling twinned data or high-resolution datasets .
  • SIR97 : Employ direct methods in SIR97 for ab initio structure solution. This program integrates Fourier refinement and is robust for resolving disordered moieties (e.g., flexible butoxymethyl chains). Recent applications in benzoic acid derivatives achieved R-factors < 0.05 .

Q. What computational approaches (DFT, ELF) predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. For example, ELF (Electron Localization Function) analysis of aromatic hydrazones revealed charge delocalization patterns critical for antioxidant activity .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or water) to predict solubility and aggregation behavior.

Q. How can enzyme inhibition studies (e.g., cytochrome P450) elucidate the biochemical interactions of this compound?

Methodological Answer:

  • Crystallographic Binding Assays : Co-crystallize the compound with enzymes like CYP199A4. For 4-(imidazol-1-yl)benzoic acid analogs, X-ray structures (resolution ≤ 2.0 Å) revealed hydrogen bonding between the carboxylic acid group and heme propionate residues .
  • Kinetic Analysis : Perform competitive inhibition assays using UV-Vis spectroscopy. Calculate inhibition constants (Kᵢ) by varying substrate concentrations (e.g., catechol for tyrosinase inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.